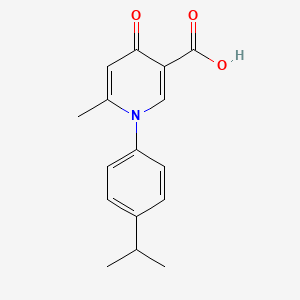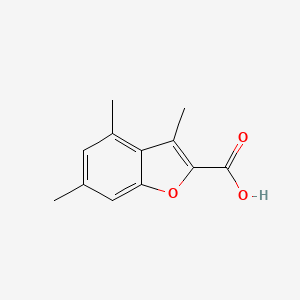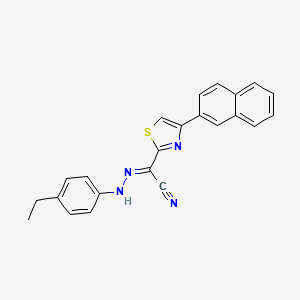![molecular formula C10H16FNO4S B2572808 [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride CAS No. 2248878-53-5](/img/structure/B2572808.png)
[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride is a complex organic compound that features a morpholine ring substituted with a methanesulfonyl fluoride group and a 2-methylcyclopropanecarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of morpholine with methanesulfonyl chloride to introduce the methanesulfonyl group. This is followed by the introduction of the 2-methylcyclopropanecarbonyl group through a cyclopropanation reaction. The final step involves the fluorination of the sulfonyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The methanesulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the methanesulfonyl fluoride group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. The methanesulfonyl fluoride group is known to act as a potent inhibitor of serine proteases, making it useful in the study of protease function and regulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of new therapeutics for diseases such as cancer and inflammatory disorders.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity and functional group compatibility make it suitable for use in various industrial processes, including polymer synthesis and surface modification.
Wirkmechanismus
The mechanism of action of [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride involves the inhibition of specific enzymes, particularly serine proteases. The methanesulfonyl fluoride group reacts with the active site serine residue of the enzyme, forming a covalent bond and effectively blocking the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(Morpholin-4-yl)phenyl]methanesulfonyl fluoride: Similar in structure but with a phenyl group instead of the 2-methylcyclopropanecarbonyl group.
[4-(Cyclopropylcarbonyl)morpholin-2-yl]methanesulfonyl fluoride: Similar but with a cyclopropylcarbonyl group instead of the 2-methylcyclopropanecarbonyl group.
Uniqueness
The uniqueness of [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride lies in its combination of functional groups, which provides distinct reactivity and biological activity. The presence of the 2-methylcyclopropanecarbonyl group adds steric hindrance and electronic effects that can influence the compound’s interactions with biological targets and its overall stability.
Eigenschaften
IUPAC Name |
[4-(2-methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4S/c1-7-4-9(7)10(13)12-2-3-16-8(5-12)6-17(11,14)15/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFWQLFWQXQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCOC(C2)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2572725.png)
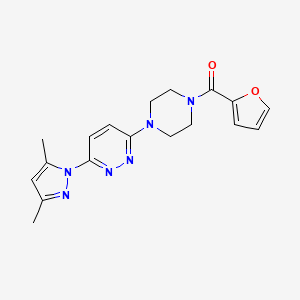
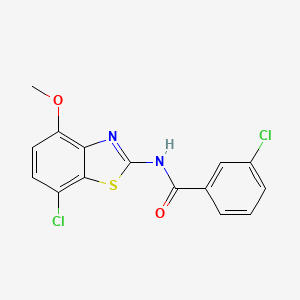
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2572728.png)
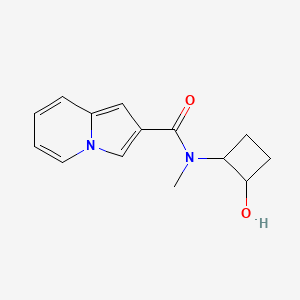

![5-fluoro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)
![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)
![6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2572740.png)


